3-(4-chlorophenyl)-3-hydroxy-1-(3-methylphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium
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Overview
Description
- This compound belongs to the class of imidazo[2,1-b][1,3]thiazines, which exhibit diverse pharmacological effects.
- Its chemical structure features a tetrahydroimidazo[2,1-b][1,3]thiazin-1-ium core with a 4-chlorophenyl group and a 3-methylphenyl group.
- The compound’s intriguing properties make it a subject of scientific interest.
Preparation Methods
- Synthesis involves the covalent coupling of a hydrazine-coupled pyrazole moiety.
- One successful method employs the AlCl₃-catalyzed Friedel–Crafts reaction between 2,4,6-trichloro-1,3,5-triazine and tetraphenylthiophene in dichloromethane .
Chemical Reactions Analysis
- The compound may undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents include Lewis acids (e.g., AlCl₃), nucleophiles, and electrophiles.
- Major products depend on reaction conditions and substituents.
Scientific Research Applications
Antileishmanial Activity: Compound 13 exhibits potent antileishmanial activity against Leishmania aethiopica, surpassing standard drugs like miltefosine and amphotericin B deoxycholate .
Antimalarial Potential: Compounds 14 and 15 show inhibition effects against Plasmodium berghei .
Drug Development: These derivatives hold promise as safe and effective antileishmanial and antimalarial agents.
Mechanism of Action
- The exact mechanism remains an active area of research.
- Molecular targets and pathways need further exploration.
Comparison with Similar Compounds
Unique Features: Highlight its distinct characteristics compared to other imidazo[2,1-b][1,3]thiazines.
Similar Compounds: Explore related structures, such as other hydrazine-coupled pyrazoles.
Properties
Molecular Formula |
C19H20ClN2OS+ |
---|---|
Molecular Weight |
359.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-1-(3-methylphenyl)-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol |
InChI |
InChI=1S/C19H20ClN2OS/c1-14-4-2-5-17(12-14)21-13-19(23,15-6-8-16(20)9-7-15)22-10-3-11-24-18(21)22/h2,4-9,12,23H,3,10-11,13H2,1H3/q+1 |
InChI Key |
DOKWZEPESNWUNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2CC([N+]3=C2SCCC3)(C4=CC=C(C=C4)Cl)O |
Origin of Product |
United States |
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